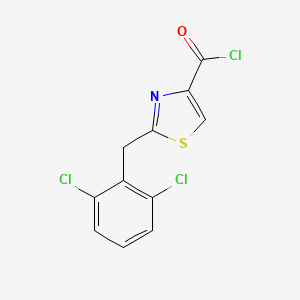

2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride

Description

2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride is a heterocyclic organic compound featuring a thiazole ring substituted with a 2,6-dichlorobenzyl group at position 2 and a reactive carbonyl chloride group at position 2. The acyl chloride group renders the compound highly reactive, making it a valuable intermediate in synthesizing amides, esters, or other derivatives for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl3NOS/c12-7-2-1-3-8(13)6(7)4-10-15-9(5-17-10)11(14)16/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHIRIMBRCVIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NC(=CS2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371059 | |

| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263157-86-4 | |

| Record name | 2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride typically involves the reaction of 2,6-dichlorobenzyl chloride with thiazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the chloride.

Oxidation and Reduction: Products include oxidized or reduced forms of the thiazole ring, which may have different reactivity and applications.

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Agents : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. Studies have shown that 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride can serve as a precursor for synthesizing novel antimicrobial agents targeting resistant bacterial strains.

- Cancer Research : Thiazole derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival pathways.

- Protein Degradation : As a building block for protein degraders, this compound has been utilized in developing targeted protein degradation strategies, which have shown promise in treating various diseases by selectively eliminating harmful proteins from cells .

Materials Science

- Polymer Chemistry : The compound is being investigated for its potential use in synthesizing polymers with unique properties. Its reactive carbonyl chloride group can facilitate polymerization processes, leading to advanced materials with tailored functionalities.

- Nanotechnology : In nanomaterials research, derivatives of this compound are being explored for their ability to modify surfaces and enhance the properties of nanoparticles used in drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzyl)-1,3-Thiazole-4-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dichlorophenyl group and thiazole ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorobenzyl-Substituted Heterocycles

Compounds with dichlorobenzyl groups are prevalent in agrochemicals and pharmaceuticals due to their stability and ability to interact with biological targets. Key comparisons include:

- Etaconazole and Propiconazole (): These triazole-containing fungicides share the dichlorophenyl group but differ in their heterocyclic cores (triazole vs. thiazole). Etaconazole and propiconazole exhibit broad-spectrum antifungal activity by inhibiting ergosterol biosynthesis.

N-[2-[4-Benzyl-...] (24b) ():

This indazole-piperazine derivative includes a dichlorobenzyl group as part of a urea-based pharmaceutical intermediate. Unlike the target compound, it lacks the acyl chloride functionality, emphasizing the role of the thiazole carbonyl chloride in facilitating rapid derivatization for drug synthesis .

Thiazole Derivatives

Thiazoles are versatile pharmacophores. For example:

- Thiabendazole : A benzimidazole-thiazole antifungal agent. The absence of a dichlorobenzyl group in thiabendazole reduces its lipophilicity compared to the target compound, highlighting how substituents modulate bioavailability and target affinity.

- Thiazole Acyl Chlorides : Simpler analogs like thiazole-2-carbonyl chloride lack the dichlorobenzyl substituent, resulting in lower steric hindrance and faster hydrolysis rates. The bulky dichlorobenzyl group in the target compound likely enhances stability, prolonging its utility in multi-step syntheses .

Data Table: Structural and Functional Comparison

Key Research Findings and Contradictions

- Instead, it may enhance solubility in organic solvents for synthesis .

- Reactivity : The acyl chloride group’s reactivity is tempered by the bulky dichlorobenzyl substituent, as evidenced by its use in multi-step pharmaceutical syntheses (e.g., compound 24b) .

- Contradictions : Despite structural similarities to fungicides, the target compound’s lack of a triazole or dioxolane ring suggests divergent applications, emphasizing the importance of core heterocycles in determining function.

Biological Activity

2-(2,6-Dichlorobenzyl)-1,3-thiazole-4-carbonyl chloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C11H6Cl3NOS

- Molecular Weight : 306.6 g/mol

- CAS Number : 263157-86-4

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a variety of biological activities that make them promising candidates for drug development. The biological evaluation of 2-(2,6-Dichlorobenzyl)-1,3-thiazole-4-carbonyl chloride has revealed its potential in several areas:

-

Antimicrobial Activity

Thiazoles have been shown to possess significant antimicrobial properties. In particular, studies have indicated that derivatives similar to 2-(2,6-Dichlorobenzyl)-1,3-thiazole-4-carbonyl chloride can effectively inhibit the growth of various bacterial strains. For instance:- Minimum Inhibitory Concentration (MIC) values were reported as follows:

- Staphylococcus aureus: MIC 15.625–62.5 μM

- Enterococcus faecalis: MIC 62.5–125 μM

- Minimum Inhibitory Concentration (MIC) values were reported as follows:

-

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have been tested against several cancer cell lines:- Cell Lines Tested :

- HeLa (cervical adenocarcinoma)

- MDA-MB-231 (breast adenocarcinoma)

- A549 (lung adenocarcinoma)

- Cell Lines Tested :

-

Anti-inflammatory Properties

Thiazole-containing compounds have demonstrated anti-inflammatory effects in various studies. The mechanism often involves modulation of inflammatory cytokines and inhibition of inflammatory pathways .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results showed that the tested compounds had significant activity against these pathogens, with some exhibiting lower MIC values than standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, a series of thiazole-derived palladium complexes were synthesized and tested against human cancer cell lines. The findings indicated that certain complexes exhibited high cytotoxicity and selective action against tumor cells while sparing normal cells .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.